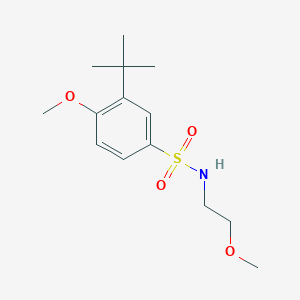![molecular formula C17H14BrCl2N3O2 B5310164 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide is a chemical compound that has gained attention in scientific research for its potential use in various fields, including medicine, agriculture, and environmental protection.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the inhibition of tubulin polymerization, leading to disruption of microtubule formation and cell division. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to mitochondrial dysfunction and DNA fragmentation.
Biochemical and physiological effects:
Studies have shown that 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it may cause cytotoxicity and genotoxicity in cancer cells, leading to cell death. This compound also has antimicrobial activity against various bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide in lab experiments is its low toxicity profile, which allows for safe handling and use in various assays. However, its limited solubility in water may pose a challenge in some experiments, and its potential cytotoxicity may require careful optimization of experimental conditions.
Future Directions
There are several potential future directions for research on 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be the investigation of its potential use as a herbicide in agriculture, given its antimicrobial activity and low toxicity profile. Further studies could also explore its mechanism of action in more detail and identify potential targets for cancer therapy.
Synthesis Methods
The synthesis of 3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide involves the reaction of 3,5-dichlorobenzoyl chloride with 4-bromobenzoyl hydrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromo-1-chlorobutane. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide has been studied for its potential use as an antitumor agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been investigated for its antimicrobial activity against various bacteria and fungi, as well as its potential use as a herbicide in agriculture.
properties
IUPAC Name |
4-bromo-N-[(E)-[4-(3,5-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-2-4-12(18)5-3-11)6-16(24)21-15-8-13(19)7-14(20)9-15/h2-5,7-9H,6H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVPHIDBAAPLG-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
